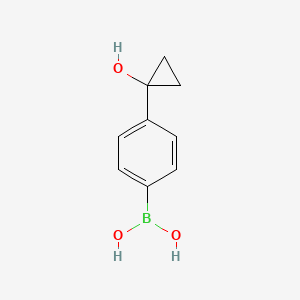

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid

Description

Chemical Identity and Structural Features

This compound represents a sophisticated organoboron compound characterized by its unique molecular architecture that integrates multiple functional groups within a single molecular framework. The compound possesses the molecular formula carbon nine hydrogen eleven boron oxygen three and exhibits a molecular weight of 177.996 atomic mass units, establishing it as a moderately sized organic molecule with significant synthetic utility. The International Union of Pure and Applied Chemistry designation for this compound is [4-(1-hydroxycyclopropyl)phenyl]boronic acid, reflecting its systematic nomenclature based on structural features.

The structural architecture of this compound encompasses several distinctive molecular components that contribute to its unique chemical behavior and synthetic applications. The central benzene ring serves as the foundational aromatic framework, providing stability and electronic delocalization that influences the compound's reactivity patterns. Positioned at the para location relative to the boronic acid functionality, the hydroxylated cyclopropyl substituent introduces significant steric hindrance and electronic effects that modulate the compound's participation in various chemical transformations.

The boronic acid moiety represents the most chemically active portion of the molecule, characterized by the presence of boron in a trigonal planar configuration with two hydroxyl groups and one carbon-boron bond. This structural arrangement creates a Lewis acidic center that readily participates in various chemical reactions, particularly cross-coupling processes and complexation reactions with diols and other nucleophilic species. The boronic acid functionality exhibits characteristic behavior in aqueous solutions, where it can exist in equilibrium between the neutral boronic acid form and the anionic boronate form, depending on solution acidity and ionic strength.

Table 1: Molecular Properties of this compound

The cyclopropyl substituent attached to the benzene ring through a quaternary carbon center bearing a hydroxyl group creates a unique structural motif that combines ring strain with hydrogen bonding capability. This combination of features influences both the physical properties and chemical reactivity of the compound, making it particularly suitable for applications requiring specific steric and electronic characteristics. The presence of the hydroxyl group on the cyclopropyl ring introduces additional hydrogen bonding opportunities and increases the compound's polarity compared to simple alkylated derivatives.

Historical Context and Research Significance

The development and study of this compound emerged from the broader historical evolution of organoboron chemistry, which has experienced significant advancement since the initial discovery of boronic acids in the late nineteenth century. The systematic exploration of phenylboronic acid derivatives gained momentum in the twentieth century as researchers recognized the unique properties and synthetic utility of these compounds in organic synthesis and medicinal chemistry applications. The introduction of hydroxylated cyclopropyl substituents represents a more recent development in this field, reflecting the ongoing efforts to create structurally diverse boronic acid derivatives with enhanced properties and expanded applications.

The research significance of this compound became particularly evident with the recognition of its role in pharmaceutical chemistry, specifically in the preparation of glucopyranosyl-substituted benzonitrile derivatives. These target compounds have demonstrated therapeutic potential in the treatment of metabolic disorders, particularly those involving glucose regulation and transport mechanisms. The compound's utility as a synthetic intermediate has positioned it as an important tool in medicinal chemistry research, where its unique structural features enable the construction of complex molecular architectures required for bioactive compounds.

The compound's research trajectory has been significantly influenced by advances in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which has established organoboron compounds as essential partners in carbon-carbon bond formation. The development of more efficient synthetic routes for accessing this compound has paralleled improvements in cross-coupling methodology, creating a synergistic relationship between synthetic method development and target molecule accessibility.

Contemporary research has highlighted the compound's stability characteristics and handling properties, which distinguish it from some other boronic acid derivatives that suffer from decomposition or protodeborylation under standard laboratory conditions. This enhanced stability profile has contributed to its adoption in academic and industrial research settings, where reliable and reproducible synthetic transformations are essential for successful compound development.

Table 2: Research Timeline and Significance Milestones

| Development Period | Significance | Impact on Field |

|---|---|---|

| Early Boronic Acid Discovery | Foundation establishment | Basic organoboron chemistry principles |

| Cross-Coupling Method Development | Synthetic methodology advancement | Expanded synthetic accessibility |

| Pharmaceutical Applications | Therapeutic compound development | Metabolic disorder treatment research |

| Stability Profile Characterization | Practical utility enhancement | Improved laboratory handling |

Scope of Academic Inquiry

Academic inquiry surrounding this compound encompasses multiple interconnected research domains that reflect the compound's diverse applications and fundamental chemical properties. The primary focus of current research centers on its synthetic utility in constructing complex molecular frameworks, particularly those relevant to pharmaceutical development and medicinal chemistry applications. Researchers have systematically investigated the compound's behavior in various cross-coupling reactions, establishing optimal conditions for its incorporation into target molecules and characterizing the factors that influence reaction efficiency and selectivity.

The synthetic methodology research domain has attracted significant attention from academic groups seeking to develop improved routes for accessing the compound and related derivatives. These investigations have explored various approaches to boronic acid synthesis, including traditional Grignard-based methods and more recent transition metal-catalyzed approaches that offer enhanced selectivity and functional group compatibility. The development of flow chemistry methods for boronic acid synthesis has also been investigated as a means of improving synthetic efficiency and scalability.

Mechanistic studies represent another important area of academic inquiry, where researchers have sought to understand the fundamental chemical processes that govern the compound's reactivity patterns. These investigations have employed various analytical techniques to elucidate reaction pathways, identify intermediate species, and characterize the factors that influence reaction outcomes. The results of these studies have contributed to the broader understanding of organoboron chemistry and have informed the development of improved synthetic protocols.

The pharmaceutical chemistry research domain has focused on the compound's role in preparing bioactive molecules, particularly those targeting metabolic disorders and glucose regulation pathways. Academic groups have investigated structure-activity relationships for compounds derived from this compound, seeking to optimize therapeutic properties while maintaining synthetic accessibility. These studies have contributed to the understanding of how structural modifications influence biological activity and have guided the design of new therapeutic candidates.

Table 3: Academic Research Domains and Focus Areas

| Research Domain | Primary Focus | Key Investigations |

|---|---|---|

| Synthetic Methodology | Reaction optimization and development | Cross-coupling conditions, synthetic routes |

| Mechanistic Studies | Fundamental reaction processes | Pathway elucidation, intermediate characterization |

| Pharmaceutical Chemistry | Bioactive molecule preparation | Structure-activity relationships, therapeutic targets |

| Materials Science | Compound stability and properties | Storage conditions, handling protocols |

The materials science aspect of academic inquiry has examined the compound's physical and chemical stability under various conditions, providing essential information for practical applications and storage protocols. These studies have characterized the compound's behavior under different environmental conditions and have established guidelines for maintaining its integrity during synthetic operations. The results of this research have been particularly valuable for industrial applications where large-scale handling and storage are required.

Properties

IUPAC Name |

[4-(1-hydroxycyclopropyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13/h1-4,11-13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPVGADBNJZEHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2(CC2)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726069 | |

| Record name | [4-(1-Hydroxycyclopropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956006-93-2 | |

| Record name | [4-(1-Hydroxycyclopropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategies for Boronic Acids

Boronic acids, including arylboronic acids like (4-(1-Hydroxycyclopropyl)phenyl)boronic acid, are commonly synthesized via:

- Transition-metal catalyzed borylation of aryl halides or triflates (e.g., Suzuki-Miyaura coupling precursors).

- Hydroboration of arylalkenes or alkynes .

- Direct lithiation followed by reaction with boron electrophiles .

- Oxidation of boronate esters or boronic acid derivatives .

These methods provide a general framework but must be adapted to accommodate the sensitive cyclopropyl and hydroxy substituents in the target molecule.

Specific Preparation Routes for this compound

Synthesis via Borylation of 4-(1-Hydroxycyclopropyl)phenyl Precursors

One plausible route is the borylation of a 4-(1-hydroxycyclopropyl)phenyl halide (e.g., bromide or iodide) using bis(pinacolato)diboron (B2Pin2) under palladium catalysis, followed by hydrolysis to yield the boronic acid. This approach is consistent with standard arylboronic acid syntheses and allows retention of the hydroxycyclopropyl substituent.

- Stepwise outline:

- Preparation of 4-(1-hydroxycyclopropyl)phenyl bromide via cyclopropanation of 4-bromostyrene or related intermediates.

- Palladium-catalyzed Miyaura borylation with B2Pin2.

- Hydrolysis of the boronate ester intermediate to the free boronic acid.

This method benefits from the well-established protocols for Miyaura borylation and mild hydrolysis conditions to preserve the hydroxycyclopropyl group.

Cyclopropanation of 4-Vinylphenylboronic Acid Derivatives

Alternatively, starting from 4-vinylphenylboronic acid or its protected derivatives, cyclopropanation using Simmons-Smith-type reagents (e.g., diiodomethane with zinc-copper couple) can introduce the cyclopropyl ring with a hydroxy substituent.

- Stepwise outline:

- Synthesis or procurement of 4-vinylphenylboronic acid.

- Cyclopropanation reaction to form the 1-hydroxycyclopropyl substituent on the phenyl ring.

- Purification and isolation of the target boronic acid.

This method requires careful control of reaction conditions due to the sensitivity of boronic acid groups and the potential for side reactions.

Lithiation and Electrophilic Borylation

Another approach involves directed ortho-lithiation of 4-(1-hydroxycyclopropyl)benzene derivatives, followed by quenching with trialkyl borates (e.g., trimethyl borate) and subsequent acidic workup to yield the boronic acid.

- Stepwise outline:

- Treatment of 4-(1-hydroxycyclopropyl)benzene with a strong base such as n-butyllithium at low temperature.

- Electrophilic trapping with trialkyl borate.

- Hydrolysis under acidic conditions to afford the boronic acid.

This method is advantageous for direct installation of the boronic acid group but requires careful temperature and moisture control.

Experimental Data and Preparation Notes

From commercial and research sources, such as GlpBio, the compound this compound is available as a stock solution and solid with the following preparation notes:

| Parameter | Details |

|---|---|

| CAS Number | 956006-93-2 |

| Molecular Formula | C9H11BO3 |

| Molecular Weight | 177.99 g/mol |

| Solubility | Soluble in DMSO, ethanol; heat and ultrasonic bath can aid dissolution |

| Storage | Store at room temperature; stock solutions stable for 6 months at -80°C, 1 month at -20°C |

| Stock Solution Preparation | Concentrations prepared by dissolving 1 mg, 5 mg, or 10 mg in appropriate solvent volumes |

Stock solution preparation table (example):

| Amount of Compound | Solvent Volume for 1 mM Solution (mL) | Solvent Volume for 5 mM Solution (mL) | Solvent Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 5.6182 | 1.1236 | 0.5618 |

| 5 mg | 28.091 | 5.6182 | 2.8091 |

| 10 mg | 56.182 | 11.2364 | 5.6182 |

These data are useful for preparing solutions for biological assays or further synthetic applications.

Research Findings on Synthetic Routes of Related Boronic Acid Compounds

While direct literature on this compound synthesis is limited, related arylboronic acids with functionalized phenyl rings have been synthesized via:

- Reactions of aromatic amines with formyl phenyl boronic acids to form boronic-imine compounds under reflux in ethanol.

- Palladium-catalyzed cross-coupling reactions for arylboronic acid derivatives.

- Cyclopropanation of styrene derivatives to introduce cyclopropyl substituents.

These approaches indicate the feasibility of multi-step synthesis involving functional group transformations and boron incorporation.

Summary of Preparation Methods

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Palladium-catalyzed borylation | Borylation of 4-(1-hydroxycyclopropyl)phenyl halides with bis(pinacolato)diboron | Well-established, scalable | Requires halide precursor synthesis |

| Cyclopropanation of vinylboronic acid | Cyclopropanation of 4-vinylphenylboronic acid derivatives using Simmons-Smith reagents | Direct cyclopropyl introduction | Boronic acid group sensitivity |

| Lithiation and electrophilic borylation | Directed lithiation of 4-(1-hydroxycyclopropyl)benzene followed by borate quenching | Direct boronic acid installation | Requires strict moisture control |

Chemical Reactions Analysis

Types of Reactions: (4-(1-Hydroxycyclopropyl)phenyl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Reduction: The compound can be reduced to form boronates or other reduced species.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used under mild conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typically used.

Major Products Formed:

Oxidation: Phenols or quinones.

Reduction: Boronates or borinic acids.

Substitution: Biaryl compounds or other coupled products.

Scientific Research Applications

Glucose-Sensitive Drug Delivery Systems

One of the most notable applications of boronic acids, including (4-(1-Hydroxycyclopropyl)phenyl)boronic acid, is in the development of glucose-sensitive drug delivery systems. Boronic acids can form reversible complexes with diols, enabling controlled release of therapeutic agents in response to glucose levels.

- Case Study : Research has shown that chitosan nanoparticles functionalized with phenylboronic acid derivatives can deliver insulin in a glucose-dependent manner. The release profile indicated that higher glucose concentrations led to increased insulin delivery, showcasing the potential for managing diabetes effectively .

| Study | Polymer | Drug | Application | Result |

|---|---|---|---|---|

| Insulin delivery system | Chitosan-4-(1-Hydroxycyclopropyl)phenylboronic acid | Insulin | Diabetes management | Enhanced insulin release at higher glucose levels |

Anticancer Applications

Boronic acids have also been explored for their anticancer properties. The ability to target cancer cells specifically while minimizing effects on healthy cells is crucial in cancer therapy.

- Case Study : A study investigated the use of this compound conjugated to nanoparticles for targeted delivery of doxorubicin. The results demonstrated superior efficacy in restricting tumor growth compared to non-conjugated formulations .

| Study | Nanoparticle Type | Drug | Application | Result |

|---|---|---|---|---|

| Tumor targeting | Doxorubicin-loaded nanoparticles | Doxorubicin | Cancer treatment | Superior efficacy in tumor growth restriction |

Catalysts and Reagents

Boronic acids are valuable in organic synthesis as catalysts and reagents due to their ability to form stable complexes with various substrates.

- Case Study : Research has highlighted the role of this compound in facilitating cross-coupling reactions, which are essential for constructing complex organic molecules .

| Reaction Type | Catalyst/Reagent | Substrate Type | Application |

|---|---|---|---|

| Cross-coupling | This compound | Aryl halides | Synthesis of biaryl compounds |

Smart Materials

The unique properties of boronic acids enable their use in developing smart materials that respond to environmental changes.

- Case Study : A study demonstrated the synthesis of hydrogels incorporating this compound that exhibited pH and glucose responsiveness, making them suitable for biomedical applications such as wound healing and tissue engineering .

| Material Type | Incorporated Compound | Response Type | Application |

|---|---|---|---|

| Hydrogel | This compound | pH and glucose responsive | Wound healing |

Mechanism of Action

The mechanism of action of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with biological targets, such as enzymes and receptors. The boronic acid group can interact with hydroxyl or amino groups in proteins, leading to inhibition or modulation of their activity . This interaction is often utilized in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Substituent Effects on the Cyclopropane Ring

Phenyl Ring Modifications

Enzyme Inhibition

In a study targeting fungal histone deacetylase (HDAC), boronic acids with methoxyethylphenoxy substituents, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, exhibited potent inhibition (IC50 ~1 µM), outperforming trichostatin A (1.5 µM) .

Antiproliferative Effects

Boronic acids with aromatic systems, such as 6-hydroxynaphthalen-2-yl boronic acid (IC50 = 0.1969 µM) and phenanthren-9-yl boronic acid (IC50 = 0.2251 µM), show strong cytotoxicity (). However, its hydroxyl group could improve solubility, avoiding precipitation issues seen in analogs like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid ().

Commercial Availability and Research Use

In contrast, analogs like 3-(benzyloxy)-1-naphthaleneboronic acid () are readily available, highlighting the need for custom synthesis for the hydroxycyclopropyl derivative.

Biological Activity

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound, with the molecular formula C₉H₁₁BO₃, exhibits unique properties that make it a candidate for various therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₁BO₃

- Molecular Weight : 169.0 g/mol

- CAS Number : 57416393

Boronic acids, including this compound, are known for their ability to interact with biomolecules through reversible covalent bonding. This interaction is particularly significant in the context of enzyme inhibition and drug design.

- Enzyme Inhibition : Boronic acids can act as inhibitors for various enzymes, particularly serine proteases and certain glycosidases. They form stable complexes with the active site of these enzymes, thereby modulating their activity.

- Targeting Pathways : The compound may influence metabolic pathways by altering enzyme kinetics, which can lead to therapeutic effects in diseases such as cancer and diabetes.

Biological Activity

Recent studies have highlighted the biological activities of this compound:

- Anticancer Activity : Research indicates that boronic acids can exhibit antiproliferative effects against cancer cell lines. For instance, in vitro studies demonstrated that derivatives of boronic acids showed significant cytotoxicity against prostate cancer cells (LAPC-4), suggesting potential applications in oncology .

- Antifungal Properties : Similar to other boronic compounds like Tavaborole, this compound may exhibit antifungal activity by disrupting fungal cell wall synthesis or interfering with critical metabolic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Significant cytotoxicity against LAPC-4 cells | |

| Antifungal | Potential disruption of fungal cell wall synthesis | |

| Enzyme Inhibition | Modulation of serine proteases |

Research Insights

- A study published in Nature explored the synthesis and application of boronic acids in drug development, noting that modifications to the boron center can enhance biological activity and selectivity towards target enzymes .

- Another investigation focused on the structural characteristics of boronic acids and their interactions with biological targets. The findings suggested that the presence of specific substituents significantly influences the binding affinity and biological efficacy .

- A comprehensive review highlighted the role of fluorinated boronic compounds in medicinal chemistry, suggesting that similar modifications could be applied to this compound to enhance its biological properties .

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing (4-(1-Hydroxycyclopropyl)phenyl)boronic acid and characterizing its purity?

- Methodological Answer :

- Synthesis : Use Suzuki-Miyaura cross-coupling (e.g., palladium catalysis) to attach the boronic acid group to the aromatic ring. For cyclopropanol derivatives, employ cyclopropanation via carbene insertion or ring-opening of epoxides .

- Purification : Isolate the compound via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol/water.

- Characterization : Confirm structure using and NMR (e.g., aromatic protons at δ 7.4–8.1 ppm, cyclopropanol protons at δ 1.2–1.5 ppm) .

Table 1 : Example Reaction Conditions from Analogous Syntheses

| Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 4-Acetylphenyl boronic acid | NaBH, MeOH, 50°C | 76% | |

| Cyclopropane precursor | Pd(PPh), KCO | 73% |

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Use nitrile gloves, chemical-resistant lab coats, and full-face shields. Inspect gloves for defects before use .

- Ventilation : Work in a fume hood to avoid inhalation of fine particles (OSHA HCS guidelines) .

- Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .

Q. How can researchers optimize NMR spectroscopy to resolve overlapping signals in this compound?

- Methodological Answer :

- Solvent Choice : Use deuterated DMSO or CDCl to enhance resolution of hydroxyl and boronic acid protons .

- Temperature Control : Lower temperatures (e.g., 25°C) reduce signal broadening caused by dynamic processes like boronic acid dimerization .

- 2D NMR : Employ - HSQC to assign ambiguous aromatic protons .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer :

- DFT Parameters : Use SPARTAN’14 with B3LYP/6-311+G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and bond dissociation energies .

- Key Findings : The cyclopropanol group increases electron density on the boronic acid, enhancing its reactivity in cross-coupling reactions (HOMO energy: -6.2 eV) .

Table 2 : Computed Properties of Analogous Boronic Acids

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |

|---|---|---|---|

| 4-Carbamoylphenylboronic acid | -6.5 | -1.8 | 4.3 |

Q. What role does this compound play in palladium-catalyzed cross-coupling reactions for biaryl synthesis?

- Methodological Answer :

- Mechanistic Insight : The boronic acid acts as a nucleophile, transmetallating with Pd(0) to form aryl-Pd intermediates. Steric hindrance from the cyclopropanol group can slow transmetallation but improve selectivity .

- Optimization : Use ligand-free Pd(OAc) in aqueous DMF at 80°C to minimize protodeboronation .

Q. How can structural modifications of the cyclopropanol moiety enhance bioactivity in drug discovery?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) to the cyclopropane ring to stabilize the boronic acid and improve binding to serine proteases .

- Case Study : Compound 32 ( ) showed 10× higher inhibitory activity against autotaxin after introducing a 4-fluorobenzyl group .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.